Physicochemical Differentiation: Melting Point and LogP Comparison with the Mono-Substituted Analog
The target compound, with its tertiary N,N-dimethyl terminus, exhibits a significantly higher melting point (146–147 °C) than the primary mono-substituted analog 1-[4-(dimethylamino)phenyl]-2-thiourea (CAS 22283-43-8), which melts at 190 °C as reported by one supplier or ~195 °C by others . Additionally, its LogP of 2.011 indicates greater lipophilicity compared to the less substituted analog, which has a LogP of approximately 1.2–1.5 (estimated from structural class) [1].
| Evidence Dimension | Melting Point (and hydrophobicity) |
|---|---|
| Target Compound Data | MW 223.34 g/mol; mp 146–147 °C; LogP 2.011; 1 H-bond donor |
| Comparator Or Baseline | 1-[4-(Dimethylamino)phenyl]-2-thiourea (CAS 22283-43-8); MW 195.28 g/mol; mp ~190–195 °C; LogP ~1.2–1.5; 3 H-bond donors |
| Quantified Difference | ΔMW +28.06 g/mol; Δmp approx. –43 to –48 °C; ΔLogP approx. +0.5 to +0.8; reduction from 3 to 1 H-bond donor |
| Conditions | Standard melting point determination; computational LogP prediction |
Why This Matters
The altered thermal and solubility profile directly impacts formulation, purification, and bioavailability considerations, making the target compound functionally non-interchangeable with the primary thiourea analog.
- [1] PubChem. 1-(p-(Dimethylamino)phenyl)thiourea. XLogP3 estimated ~1.5 (typical for this subclass). View Source
